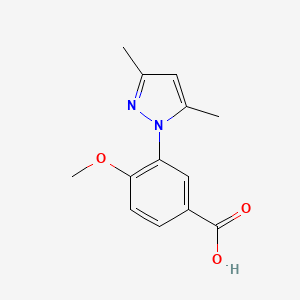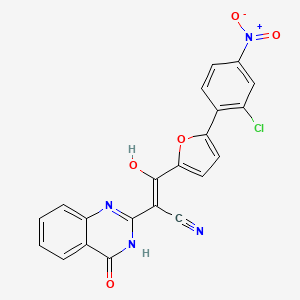![molecular formula C15H16FN3O4 B2957911 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide CAS No. 1775359-81-3](/img/structure/B2957911.png)
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide” is a novel derivative synthesized for pharmacological activity . It is part of a series of compounds evaluated for their possible anticonvulsant activity .
Synthesis Analysis
The synthesis of these compounds involves a domino reaction, which forms three carbon-carbon bonds . This process involves highly regioselective C-C coupling and spiro scaffold steps . The compounds having an amide bond showed a moderate protective effect on seizures induced by maximal electroshock (MES), compared to sulfonamide .Molecular Structure Analysis
The molecular structure of this compound includes a diazaspiro[4.5]decane scaffold with exocyclic double bonds . The structure-activity relationship (SAR) for anticonvulsant activity has been studied .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a domino reaction with unactivated yne-en-ynes reacting with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 .Scientific Research Applications
Antihypertensive Applications
A study by Caroon et al. (1981) explored a series of 1-oxa-3,8-diazaspiro[4,5]decan-2-ones, closely related to the chemical , for their potential as antihypertensive agents. These compounds demonstrated varying levels of activity in managing hypertension, highlighting the therapeutic potential of such structures in cardiovascular health (Caroon et al., 1981).
Tachykinin NK2 Receptor Antagonists
Smith et al. (1995) synthesized a series of spiropiperidines, including compounds structurally related to 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide. These compounds showed promise as non-peptide tachykinin NK2 receptor antagonists, suggesting their potential application in treating conditions mediated by these receptors, such as bronchoconstriction (Smith et al., 1995).
Neuroprotective Effects
Tóth et al. (1997) investigated 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, which bear structural similarity to the compound . These derivatives exhibited significant neuroprotective effects, potentially offering a new avenue for treating neurological conditions like brain edema and memory deficits (Tóth et al., 1997).
Potential in Analgesic and Anti-inflammatory Applications
While not directly related to the specific compound, studies on acetaminophen, a well-known analgesic, provide insights into the broader class of acetamides to which this compound belongs. Lucas et al. (2005) explored the cellular mechanisms of acetaminophen, highlighting its role in cyclo-oxygenase inhibition, which is central to its analgesic and anti-inflammatory effects (Lucas et al., 2005).
Other Potential Applications
- Antiplasmodial properties: Mphahlele et al. (2017) synthesized N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, which showed potential in vitro antiplasmodial properties, indicating possible application in treating malaria (Mphahlele et al., 2017).
- Electochemical properties for sensor applications: Karikalan et al. (2016) studied the electrochemical properties of acetaminophen, suggesting its potential use in developing practical sensors (Karikalan et al., 2016).
Mechanism of Action
Target of Action
The primary targets of this compound are TYK2/JAK1 . These are key enzymes involved in the JAK-STAT signaling pathway , which is crucial for many cellular processes, including cell growth, differentiation, and immune response .
Mode of Action
The compound acts as a selective inhibitor of TYK2/JAK1 . By binding to these enzymes, it prevents them from catalyzing the phosphorylation of STAT proteins, thereby inhibiting the activation of the JAK-STAT signaling pathway .
Biochemical Pathways
The inhibition of the JAK-STAT signaling pathway by this compound can have various downstream effects. For instance, it can reduce the production of certain cytokines, which are signaling molecules that play a key role in immune responses .
Result of Action
By inhibiting the JAK-STAT signaling pathway, this compound can potentially modulate immune responses. This could make it useful for treating conditions that involve overactive immune responses, such as autoimmune diseases .
Safety and Hazards
Properties
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4/c16-10-1-3-11(4-2-10)17-12(20)9-19-13(21)15(18-14(19)22)5-7-23-8-6-15/h1-4H,5-9H2,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHPRHXBTRZYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B2957830.png)
![N-(1-Cyanocyclohexyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2957831.png)
![2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2957832.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2957835.png)

![[4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine](/img/structure/B2957842.png)
![4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane](/img/structure/B2957844.png)

![N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2957847.png)


![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2957851.png)
